2,4-Dichloro-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide
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Overview
Description
2,4-Dichloro-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes dichloro, dinitrophenoxy, and methoxyphenyl groups, contributing to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2,4-dichlorobenzohydrazide and 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
2,4-Dichloro-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dichloro-N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide is unique due to its combination of dichloro, dinitrophenoxy, and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H14Cl2N4O7 |
---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H14Cl2N4O7/c1-33-20-8-12(11-24-25-21(28)15-5-3-13(22)9-16(15)23)2-6-19(20)34-18-7-4-14(26(29)30)10-17(18)27(31)32/h2-11H,1H3,(H,25,28)/b24-11+ |
InChI Key |
RJRGPAWRWVMHBU-BHGWPJFGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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